molecular formula C16H15N5O2S2 B6556855 3-{2-[(phenylcarbamoyl)amino]-1,3-thiazol-4-yl}-N-(1,3-thiazol-2-yl)propanamide CAS No. 1040648-34-7

3-{2-[(phenylcarbamoyl)amino]-1,3-thiazol-4-yl}-N-(1,3-thiazol-2-yl)propanamide

Cat. No.: B6556855
CAS No.: 1040648-34-7
M. Wt: 373.5 g/mol
InChI Key: AVTMZPAVJODOAU-UHFFFAOYSA-N
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Description

The compound “3-{2-[(phenylcarbamoyl)amino]-1,3-thiazol-4-yl}-N-(1,3-thiazol-2-yl)propanamide” is a derivative of thiazole . Thiazoles are aromatic five-membered heterocycles containing one sulfur and one nitrogen atom . They are a basic scaffold found in many natural compounds and synthetic drugs due to their wide range of applications in the field of drug design and discovery .


Synthesis Analysis

The synthesis of thiazole derivatives has been a subject of interest in medicinal chemistry . For instance, a series of 2-substituted 4-(2,5-dichloro thienyl)-1,3-thiazoles were synthesized by the reaction of 2-bromo-1-(2,5-dichlorothien-3-yl) ethanone with thiourea and substituted thioamides .


Molecular Structure Analysis

The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The calculated π-electron density shows that the C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .


Chemical Reactions Analysis

Thiazole derivatives have been synthesized from N-phenyl-N-thiocarbamoyl-β-alanine by the Hantzsch method . Derivatives with hydrazone fragments were also obtained .


Physical and Chemical Properties Analysis

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . It is a clear pale yellow liquid with a boiling point of 116–118°C and specific gravity 1.2 .

Future Directions

Thiazole derivatives have gained considerable attention because of their broad applications in different fields . Future research could focus on the design and development of different thiazole derivatives to act as drug molecules with lesser side effects .

Properties

IUPAC Name

3-[2-(phenylcarbamoylamino)-1,3-thiazol-4-yl]-N-(1,3-thiazol-2-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N5O2S2/c22-13(20-15-17-8-9-24-15)7-6-12-10-25-16(19-12)21-14(23)18-11-4-2-1-3-5-11/h1-5,8-10H,6-7H2,(H,17,20,22)(H2,18,19,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVTMZPAVJODOAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=O)NC2=NC(=CS2)CCC(=O)NC3=NC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N5O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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